molecular formula C13H19N B8632078 5-tert-Butyl-indan-2-ylamine CAS No. 162752-19-4

5-tert-Butyl-indan-2-ylamine

Cat. No.: B8632078
CAS No.: 162752-19-4
M. Wt: 189.30 g/mol
InChI Key: SYYYHAKQBPMYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butyl-indan-2-ylamine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

162752-19-4

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

5-tert-butyl-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C13H19N/c1-13(2,3)11-5-4-9-7-12(14)8-10(9)6-11/h4-6,12H,7-8,14H2,1-3H3

InChI Key

SYYYHAKQBPMYDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(CC(C2)N)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-tert-Butyl-indan-1,2-dione 2-oxime (11.67 g) was hydrogenated over 10% palladium on carbon catalyst (2.95 g) using a mixture of 233 ml acetic acid and 15.6 ml concentrated sulfuric acid as solvent. The reaction was run at ambient temperature for 17 hours, under 60 psi hydrogen. After removal of catalyst by filtration, the filtrate was quenched by dropwise addition of ˜30 ml conc. ammonium hydroxide. The quenched mixture was then extracted with ethyl ether, the organic extracts dried with magnesium sulfate, and the solvent removed under vacuum to give 3.50 g of the product which was used without further purification. 1H NMR (300 MHz, CDCl3) 7.17 (m, 3H), 3.84 (m, 1H), 3.14 (m, 2H), 2.67 (m, 2H), 1.31 (s, 9H). MS (CSI) m/e 190 (M+H)+.
Name
5-tert-Butyl-indan-1,2-dione 2-oxime
Quantity
11.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.95 g
Type
catalyst
Reaction Step Three
Quantity
233 mL
Type
solvent
Reaction Step Four
Quantity
15.6 mL
Type
solvent
Reaction Step Four

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